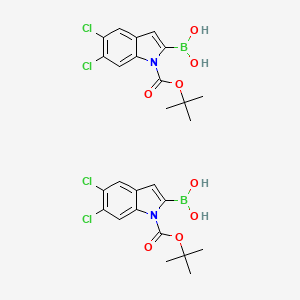

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a boronic acid derivative with the molecular formula C13H14BCl2NO4. It is a significant compound in organic chemistry, particularly in the synthesis of various indole derivatives. The compound is characterized by the presence of a boronic acid group attached to an indole ring, which is further substituted with tert-butoxycarbonyl (Boc) and dichloro groups .

準備方法

The synthesis of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole core, which is then functionalized with dichloro groups at positions 5 and 6.

Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Boronic Acid Introduction: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, often using bis(pinacolato)diboron as the boron source.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

化学反応の分析

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions are typically more complex indole derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry

Therapeutic Agent Development

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is employed in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases. The compound's boronic acid functionality enables it to participate in Suzuki-Miyaura coupling reactions, which are crucial for constructing complex organic molecules that can inhibit specific biological targets associated with disease pathways .

Case Study: Cancer Therapeutics

In a study focusing on indole derivatives, researchers utilized this compound to synthesize compounds that exhibited significant anti-cancer activity by inhibiting tubulin polymerization. These compounds demonstrated cytotoxic effects against various cancer cell lines, highlighting the potential of this boronic acid derivative in developing targeted cancer therapies .

Organic Synthesis

Cross-Coupling Reactions

The compound is widely used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its ability to react with aryl and vinyl halides under palladium catalysis makes it a valuable intermediate in organic synthesis .

Table: Comparison of Cross-Coupling Reactions Using Boronic Acids

| Boronic Acid Derivative | Reactivity | Applications |

|---|---|---|

| This compound | High | Synthesis of anti-cancer agents |

| 1-Boc-indole-2-boronic acid | Moderate | General organic synthesis |

| 1-Boc-5-indoleboronic acid pinacol ester | Low | Limited applications due to steric hindrance |

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential in creating advanced materials with unique electronic and optical properties. Its incorporation into polymer matrices can lead to materials with enhanced performance characteristics suitable for electronics and photonics applications .

Bioconjugation

Enhancing Drug Delivery Systems

The compound is also utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other compounds. This application is critical for improving the efficacy of drug delivery systems by ensuring targeted delivery of therapeutics to specific cells or tissues .

作用機序

The mechanism of action of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

類似化合物との比較

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid can be compared with other boronic acid derivatives, such as:

1-Boc-indole-2-boronic acid: Similar in structure but lacks the dichloro substitution, making it less reactive in certain transformations.

1-Boc-5-indoleboronic acid pinacol ester: Contains a pinacol ester group instead of a free boronic acid group, which can influence its reactivity and solubility.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it suitable for specialized applications in organic synthesis and medicinal chemistry .

生物活性

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a boronic acid derivative notable for its diverse biological activities and applications in organic synthesis. This compound, characterized by its unique structure, including a tert-butoxycarbonyl (Boc) group and dichlorinated indole, has garnered attention for its potential in medicinal chemistry and biochemistry.

- Molecular Formula: C₁₃H₁₄BCl₂NO₄

- Molecular Weight: Approximately 329.97 g/mol

- Structure: The compound features a boronic acid functionality that enables it to participate in various chemical reactions, including Suzuki coupling and other cross-coupling reactions.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. The compound can be utilized in the synthesis of biologically active compounds through reactions such as trifluoromethylation and benzylation, leading to derivatives that show enhanced antimicrobial activity against various pathogens.

The biological activity of boronic acids often involves their ability to interact with diols and other biomolecules. The unique boronic acid moiety allows for reversible covalent bonding with hydroxyl groups in sugars and other biomolecules, which can influence enzyme activity and cellular signaling pathways. This interaction underlies the potential therapeutic applications of this compound in drug development.

Synthesis and Applications

The synthesis of this compound typically involves several steps:

- Protection of Indole: The indole nitrogen is protected using Boc anhydride.

- Chlorination: Selective chlorination occurs at the 5 and 6 positions.

- Boronation: The final step involves introducing the boronic acid functionality.

This compound serves as a versatile building block for synthesizing more complex organic molecules through various coupling reactions. It has applications in the development of pharmaceuticals and agrochemicals due to its unique reactivity and biological properties .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various indole derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound displayed significant inhibition zones against Gram-positive and Gram-negative bacteria. This points towards its potential use as an antimicrobial agent .

Case Study 2: Antitumor Potential

In vitro assays were conducted on structurally related indole derivatives to assess their cytotoxic effects on cancer cell lines. Results showed that certain derivatives exhibited IC₅₀ values in the nanomolar range against specific cancer types, suggesting that further exploration of this compound could yield valuable insights into its antitumor properties .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Chloroindole-2-boronic acid | Indole derivative | Lacks Boc protection; simpler structure |

| 7-Bromoindole-3-boronic acid | Indole derivative | Different halogen substitution |

| 4-Boronoaniline | Aniline derivative | No indole structure; used in different reactions |

The table above illustrates how variations in structure influence the biological activity of related compounds. The presence of the Boc group and specific halogen substitutions in this compound may enhance its reactivity and biological profile compared to simpler analogs.

特性

IUPAC Name |

[5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H14BCl2NO4/c2*1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h2*4-6,19-20H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNRTEIJJJBNLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O.B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28B2Cl4N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。